PK5196
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Overview
Description
PK5196 is a potent ligand to target the Y220C pocket, stabilizing Y220C.
Scientific Research Applications
However, scientific research extensively covers the applications and mechanisms of various proteins, enzymes, and compounds that are critical in biological processes and drug development, including pharmacokinetics (PK) studies, kinase activity, and gene regulation. Below are summaries from a selection of papers that touch on areas that could be relevant to the broader context of your query, focusing on pharmacokinetics, protein kinase activity, and cellular mechanisms, excluding information related to drug use, dosage, and side effects as requested:
Pharmacokinetics and Drug Metabolism
- A review on pharmacokinetics (PK) highlights the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) processes of drugs for development and precision medication. This paper discusses advancements in the field, including drug-metabolizing enzymes, transporters, and the impact of diseases on PK properties, offering insights into the challenges and future directions in PK research (Li et al., 2019).
Protein Kinase Activity and Cellular Regulation
- Protein Kinase C (PKC) activity and its role in cellular processes are detailed in studies showing how PKC interacts with cellular components to regulate functions like cell motility and the activation of other proteins. One study describes how PKC phosphorylates specific substrates, indicating its critical role in signaling pathways and potential as a target for therapeutic intervention (Makagiansar et al., 2004).
Molecular Mechanisms and Cellular Responses
- Research into the molecular mechanisms underlying cellular responses to damage and stress reveals the complexity of cellular regulation and the potential for targeting these pathways in disease treatment. For example, studies on DNA damage responses highlight the roles of various protein kinases, including DNA-PK, in the repair processes, suggesting avenues for enhancing therapeutic outcomes in cancer and other diseases (Davidson et al., 2012).
Properties
Molecular Formula |
C25H32IN3O |
---|---|
Molecular Weight |
517.46 |
IUPAC Name |
2-((4-(Diethylamino)piperidin-1-yl)methyl)-6-iodo-4-(3-(phenylamino)prop-1-yn-1-yl)phenol |
InChI |
InChI=1S/C25H32IN3O/c1-3-29(4-2)23-12-15-28(16-13-23)19-21-17-20(18-24(26)25(21)30)9-8-14-27-22-10-6-5-7-11-22/h5-7,10-11,17-18,23,27,30H,3-4,12-16,19H2,1-2H3 |
InChI Key |
IZUZDXSTWPMHFT-UHFFFAOYSA-N |
SMILES |
OC1=C(I)C=C(C#CCNC2=CC=CC=C2)C=C1CN3CCC(N(CC)CC)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PK-5196; PK 5196; PK5196 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.